N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula, C19H18N4O3S2. It contains a 1,2,4-triazole ring, which is a type of azole with three nitrogen atoms. This ring is attached to a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring .Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed novel synthetic routes and structural analyses for compounds closely related to N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide, showcasing the breadth of chemical synthesis and application. For example, Prabhuswamy et al. (2016) synthesized 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, indicating the compound's crystal structure through X-ray diffraction, emphasizing the importance of structural analysis in understanding compound properties (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Biological Activity
The exploration of biological activities is pivotal, with studies examining compounds with similar structures for potential applications. Although the specific compound has not been directly tied to biological studies within the retrieved research, the methodologies applied, such as Spoorthy et al. 's (2021) synthesis and antimicrobial evaluation of related compounds, provide a framework for assessing the biological implications of such complex molecules (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Potential Applications in Material Science
While the direct applications of this compound were not highlighted in the available research, studies on similar compounds suggest potential utility in material science, pharmaceuticals, and as intermediates in organic synthesis. The versatility in chemical reactions, such as those demonstrated by Ledenyova et al. (2018) in their work on unexpected reactions of related chemical structures, underscores the compound's relevance in developing new synthetic pathways and materials (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).
Safety and Hazards
As this compound is intended for research use only, it is not meant for human or veterinary use. Therefore, it should be handled with care, following appropriate safety protocols.
Future Directions
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-25-14-6-5-12(10-15(14)26-2)17-21-19-23(22-17)13(11-28-19)7-8-20-18(24)16-4-3-9-27-16/h3-6,9-11H,7-8H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFDCSMUMNDZQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CS4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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